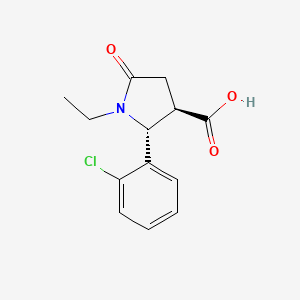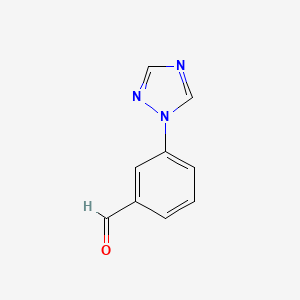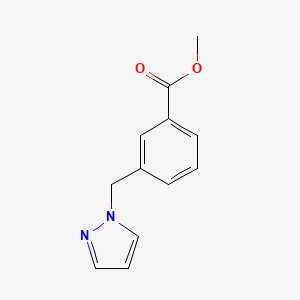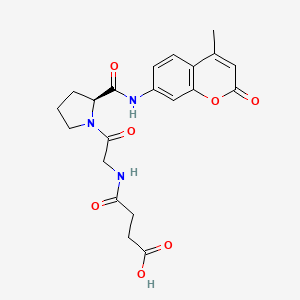![molecular formula C23H22O4 B1369993 3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde CAS No. 937602-05-6](/img/structure/B1369993.png)
3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde
Vue d'ensemble
Description
“3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde” is a chemical compound with the molecular formula C23H22O4 . It has a molecular weight of 362.43 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C23H22O4/c24-17-20-8-4-9-23(16-20)26-15-5-14-25-21-10-12-22(13-11-21)27-18-19-6-2-1-3-7-19/h1-4,6-13,16-17H,5,14-15,18H2 . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
This compound has a melting point range of 73 - 75 degrees Celsius . It is a solid substance .Applications De Recherche Scientifique
1. Lignin Model Compound Study
The chemical structure of 3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde is related to lignin model compounds, as seen in the study of the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. This research reveals the significance of the γ-hydroxymethyl group in the acidolysis mechanism, indicating a potential application of such compounds in understanding lignin breakdown and utilization (Yokoyama, 2015).
2. Supramolecular Chemistry
In the field of supramolecular chemistry, compounds structurally similar to 3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde, like benzene-1,3,5-tricarboxamides (BTAs), have been noted for their versatile applications, ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding highlights the potential for these compounds in the development of novel materials and therapeutics (Cantekin, de Greef, & Palmans, 2012).
3. Synthesis of Benzoxazole Derivatives
The compound is structurally related to benzoxazoles, which are known for their significant pharmacological activities. Research highlights the importance of microwave-assisted synthesis for benzoxazole derivatives, which are not only crucial in pharmaceutical chemistry but also find applications in the dyestuff, polymer industries, agrochemicals, and optical brighteners. This method provides a rapid and efficient way to synthesize benzoxazoles with diverse substituents, indicating potential applications in drug development and material science (Özil & Menteşe, 2020).
4. Organic Synthesis Catalyst
Metal cation-exchanged clays, related to the functional groups in 3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde, have been utilized as catalysts in various organic synthesis processes, including Friedel-Crafts alkylation and aromatic alkylation. These processes emphasize the potential of such compounds in facilitating chemical reactions, thereby hinting at their role in the development of novel catalytic materials for organic synthesis (Tateiwa & Uemura, 1997).
Safety And Hazards
Propriétés
IUPAC Name |
3-[3-(4-phenylmethoxyphenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c24-17-20-8-4-9-23(16-20)26-15-5-14-25-21-10-12-22(13-11-21)27-18-19-6-2-1-3-7-19/h1-4,6-13,16-17H,5,14-15,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDLVSIMGBFMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCOC3=CC=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225200 | |
| Record name | 3-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde | |
CAS RN |
937602-05-6 | |
| Record name | 3-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B1369914.png)



![N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine](/img/structure/B1369923.png)







![tert-Butyl 4-[2-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-2-oxoethyl]-1-piperidinecarboxylate](/img/structure/B1369934.png)